Benzyl allyl(2,2-dimethoxyethyl)carbamate
Description
Contextualization within Carbamate (B1207046) Functional Group Chemistry
The core of the molecule is the carbamate functional group (-N(R)-C(=O)O-). Carbamates are amide-ester hybrids and exhibit good chemical and proteolytic stability. rsc.org This stability makes them excellent choices for protecting amine functionalities. The nitrogen atom of a carbamate is significantly less nucleophilic than that of a free amine because its lone pair of electrons is delocalized into the adjacent carbonyl group. rsc.org This deactivation prevents the nitrogen from participating in unwanted side reactions.
Carbamates are integral to many synthetic strategies, particularly in peptide synthesis and the creation of pharmaceuticals and agrochemicals. rsc.orgrsc.org They are easily installed and can be removed under specific conditions that often leave other functional groups, like amides, intact. rsc.org The benzyl (B1604629) ester portion of the carbamate in the title compound is part of a common protecting group strategy known as the carboxybenzyl (Cbz or Z) group.
Significance of the Allyl and Dimethoxyethyl Moieties in Synthetic Design
The true synthetic utility of Benzyl allyl(2,2-dimethoxyethyl)carbamate is revealed by examining its other two key moieties: the allyl group and the dimethoxyethyl group. These are not random additions but are chosen for their specific reactivity and their roles as protecting groups that can be removed under conditions orthogonal to each other and to the Cbz group.
The allyl group is a versatile protecting group for amines and alcohols. chemspider.com It is stable under many acidic and basic conditions but can be selectively removed, typically using transition metal catalysts like palladium. chemspider.comscirp.org This allows for the unmasking of the amine at a specific, desired stage of a synthesis.
The 2,2-dimethoxyethyl group is a classic example of an acetal (B89532). Acetals are widely used as protecting groups for aldehydes and ketones. acs.orglookchem.comnih.gov The dimethoxyethyl moiety effectively masks a reactive aldehyde functional group. Acetals are stable to bases, nucleophiles, and reducing agents but are readily hydrolyzed back to the corresponding carbonyl compound under acidic conditions. rsc.orgugent.be
This combination of a Cbz-protected nitrogen, an N-allyl group, and a protected aldehyde (the acetal) in a single molecule creates a powerful synthetic intermediate. It allows a chemist to perform a sequence of reactions, selectively deprotecting one functional group at a time to build molecular complexity in a controlled manner.
Overview of Current Research Scope and Future Directions
Current research involving this compound focuses on its role as a precursor in the synthesis of complex heterocyclic compounds. A notable application is in the creation of 3,6-diazabicyclo[3.2.0]heptane derivatives, which are scaffolds for novel ligands targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). lookchem.com
The synthetic strategy reported in the literature highlights the molecule's utility. lookchem.com The process begins with the synthesis of the carbamate itself. The 2,2-dimethoxyethyl group serves as a stable, masked aldehyde. In a subsequent step, this acetal is hydrolyzed under acidic conditions to reveal the aldehyde. This aldehyde is then converted into an oxime, which can undergo an intramolecular 1,3-dipolar cycloaddition with the allyl group's double bond to form the bicyclic diazabicyclo[3.2.0]heptane ring system.
The following table outlines the synthetic sequence demonstrating the use of this compound:
| Step | Precursor | Reagents and Conditions | Product | Purpose |
| 1 | 2,2-Dimethoxyethylamine | Benzyl chloroformate (CbzCl), Base | Benzyl N-(2,2-dimethoxyethyl)carbamate | Protection of the primary amine with a Cbz group. |
| 2 | Benzyl N-(2,2-dimethoxyethyl)carbamate | Allyl bromide, Base (e.g., NaH) | This compound | Introduction of the allyl group for future cycloaddition. |
| 3 | This compound | Acid (e.g., formic acid) | Benzyl allyl(2-oxoethyl)carbamate | Deprotection of the acetal to reveal the aldehyde. |
| 4 | Benzyl allyl(2-oxoethyl)carbamate | Hydroxylamine (NH₂OH) | Benzyl allyl[(2E)-2-(hydroxyimino)ethyl]carbamate (Oxime) | Formation of the oxime for the cycloaddition reaction. |
| 5 | Benzyl allyl[(2E)-2-(hydroxyimino)ethyl]carbamate | Heat | Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | Intramolecular cycloaddition to form the heterocyclic core. |
This table is based on the synthetic pathway described for analogous structures in medicinal chemistry research. lookchem.com
Future directions for this and structurally similar compounds lie in their application to construct diverse libraries of complex molecules for drug discovery. The modular nature of the synthesis, allowing for variation in the amine protecting group (beyond Cbz), the alkene component (beyond allyl), and the masked carbonyl, makes it a valuable platform for creating novel scaffolds for biological screening.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-10-16(11-14(18-2)19-3)15(17)20-12-13-8-6-5-7-9-13/h4-9,14H,1,10-12H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGCOCKTVYVGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(CC=C)C(=O)OCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl Allyl 2,2 Dimethoxyethyl Carbamate
Established Synthesis Routes
Established synthetic routes provide reliable methods for the preparation of Benzyl (B1604629) allyl(2,2-dimethoxyethyl)carbamate. These methods are characterized by their procedural details and the use of specific precursors.
The compound Benzyl allyl(2,2-dimethoxyethyl)carbamate is synonymously known as Carbamic acid, N-(2,2-dimethoxyethyl)-N-2-propen-1-yl-, phenylmethyl ester. One of the primary synthesis routes for this compound involves the reaction of 2-(Cbz-amino)acetaldehyde Dimethyl Acetal (B89532) with Allyl bromide. This reaction directly forms the target molecule by introducing the allyl group onto the nitrogen atom of the carbamate (B1207046) precursor.
The synthesis of the precursor itself, Benzyl N-(2,2-dimethoxyethyl)carbamate, is a key step. This precursor can be prepared from aminoacetaldehyde dimethyl acetal and benzyl chloroformate. The subsequent allylation leads to the final product.
Reaction Scheme 1: Synthesis of this compound
Reactant 1: Benzyl N-(2,2-dimethoxyethyl)carbamate Reactant 2: Allyl bromide Product: this compound
| Reactant / Reagent | Role |
| Benzyl N-(2,2-dimethoxyethyl)carbamate | Substrate |
| Allyl bromide | Alkylating Agent |
| Base (e.g., NaH, K2CO3) | Proton Scavenger |
| Solvent (e.g., DMF, THF) | Reaction Medium |
This synthetic approach is a direct and efficient method for obtaining this compound.
The N-alkylation of carbamates is a fundamental transformation in organic synthesis. In the context of this compound synthesis, the N-alkylation of Benzyl N-(2,2-dimethoxyethyl)carbamate with allyl bromide represents a key strategic approach. chemistryviews.org This method involves the deprotonation of the carbamate nitrogen followed by nucleophilic attack on the allyl bromide.
The reaction is typically carried out in the presence of a base to deprotonate the carbamate nitrogen, forming a more nucleophilic species. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.
Table of Reaction Conditions for N-Alkylation:
| Parameter | Condition |
| Substrate | Benzyl N-(2,2-dimethoxyethyl)carbamate |
| Alkylating Agent | Allyl Bromide |
| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) |
| Temperature | Room temperature to elevated temperatures |
This method is a versatile approach for the synthesis of N-substituted carbamates.
Related Synthetic Strategies and Precursor Chemistry
The synthesis of this compound is closely related to the broader chemistry of carbamate derivatives and their precursors. Understanding these related strategies provides a comprehensive view of the synthesis of this compound.
Aminoacetaldehyde dimethyl acetal is a versatile building block in organic synthesis, serving as a precursor for various carbamate derivatives. rsc.org The primary amine functionality of aminoacetaldehyde dimethyl acetal can be readily converted into a carbamate through reaction with a suitable chloroformate, such as benzyl chloroformate, to yield N-protected derivatives. rsc.org
These N-protected aminoacetaldehyde dimethyl acetal derivatives are key intermediates in the synthesis of more complex molecules. The acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions when needed.
The synthesis of carbamic acid derivatives, including carbamates, is a well-established area of organic chemistry. sigmaaldrich.com Several general methods are employed for their preparation:
From Isocyanates: The reaction of an alcohol with an isocyanate is a common and efficient method for forming carbamates.
From Chloroformates: The reaction of an amine with a chloroformate in the presence of a base is a widely used technique for carbamate synthesis.
From Carbon Dioxide: Carbon dioxide can be utilized as a C1 source in the synthesis of carbamates, often in reactions involving amines and alkyl halides. organic-chemistry.orggoogle.com
Rearrangement Reactions: The Hofmann and Curtius rearrangements can be employed to convert amides and acyl azides, respectively, into carbamates. organic-chemistry.org
These general approaches underscore the versatility of synthetic methods available for the preparation of carbamate-containing molecules.
Reactivity and Transformational Chemistry of Benzyl Allyl 2,2 Dimethoxyethyl Carbamate
Transformations Involving the 2,2-Dimethoxyethyl Acetal (B89532) Group
The 2,2-dimethoxyethyl group serves as a protected aldehyde, and its deprotection unmasks a reactive carbonyl functionality, paving the way for subsequent chemical modifications.
The dimethoxyethyl acetal of Benzyl (B1604629) allyl(2,2-dimethoxyethyl)carbamate can be readily hydrolyzed under acidic conditions to yield the corresponding aldehyde, Benzyl allyl(2-oxoethyl)carbamate. chemicalbook.com This transformation is a standard method for deprotecting acetals and is typically achieved by treatment with an aqueous acid.
A documented synthesis of Benzyl allyl(2-oxoethyl)carbamate involves the treatment of Benzyl allyl(2,2-dimethoxyethyl)carbamate with formic acid. chemicalbook.com The reaction proceeds by protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of methanol and a proton yields the aldehyde. The resulting Benzyl allyl(2-oxoethyl)carbamate is a key intermediate, as the newly formed aldehyde functionality can participate in a variety of subsequent reactions, such as reductive aminations, Wittig reactions, and aldol (B89426) condensations, further expanding the synthetic utility of the parent compound.
Table 1: Synthesis of Benzyl allyl(2-oxoethyl)carbamate
| Starting Material | Reagent | Product | Yield | Reference |
|---|
While not explicitly documented for this compound itself, the generation of N-acyliminium ions from α-alkoxy carbamates is a well-established synthetic strategy, particularly for the construction of cyclic systems. It is plausible that under Lewis acidic or protic acid conditions, the 2,2-dimethoxyethyl group of this compound could lead to the formation of an N-acyliminium ion intermediate.
This reactive species could then be trapped by an intramolecular nucleophile, such as the allyl group, to form a new cyclic structure. The feasibility and outcome of such a reaction would depend on the reaction conditions and the conformational preferences of the molecule.
Reactions Involving the Allyl Moiety
The allyl group is a versatile functional handle that can undergo a wide array of chemical transformations, including cyclization reactions, oxidative cleavage, and radical-mediated processes.
The allyl group in this compound can act as a nucleophile in intramolecular reactions, leading to the formation of cyclic structures. For instance, intramolecular cyclization of allylcarbamates can be mediated by various reagents, including hypervalent iodine compounds. researchgate.net Such reactions are valuable for the synthesis of substituted oxazolidinones, which are important heterocyclic motifs in medicinal chemistry. researchgate.net While specific examples involving this compound are not prevalent in the literature, the general reactivity pattern of allylcarbamates suggests that it could undergo similar transformations. researchgate.net
Furthermore, in the presence of a suitable Lewis acid, the allyl group could potentially engage in an intramolecular Friedel-Crafts-type reaction with the benzyl group's aromatic ring, although this would likely require activation of the aromatic ring. nih.gov
The double bond of the allyl group is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon double bond and replaces it with carbon-oxygen double bonds. masterorganicchemistry.comyoutube.com A common and effective method for this transformation is ozonolysis. masterorganicchemistry.comwikipedia.org Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would be expected to yield the corresponding aldehyde.
Alternatively, an oxidative workup (e.g., with hydrogen peroxide) would produce a carboxylic acid. This strategy provides a route to functionalize the allyl moiety and introduce new carbonyl-containing groups into the molecule. Other oxidative cleavage methods, such as those employing potassium permanganate (B83412) or oxoammonium salts, could also be applied. rsc.org
Table 2: Potential Products from Oxidative Cleavage of the Allyl Group
| Reagents | Expected Product |
|---|---|
| 1. O₃, 2. Me₂S | Aldehyde |
| 1. O₃, 2. H₂O₂ | Carboxylic Acid |
The allyl group can participate in radical reactions. The stability of the resulting allyl radical is a key factor in these transformations. Allylic radicals are stabilized by resonance, which delocalizes the unpaired electron over the three-carbon π-system. libretexts.orgfiveable.me This resonance stabilization makes the allylic C-H bonds weaker and more susceptible to abstraction by radical initiators. libretexts.org
Therefore, this compound could undergo allylic halogenation (e.g., with N-bromosuccinimide) to introduce a halogen at the carbon adjacent to the double bond. The resulting allylic halide would be a versatile intermediate for further synthetic manipulations. The stability of the allyl radical intermediate in such reactions is greater than that of a simple alkyl radical but is comparable to that of a benzylic radical. stackexchange.comlibretexts.org This inherent stability facilitates the formation of the radical and influences the regioselectivity of subsequent reactions. libretexts.org
Chemistry of the Carbamate (B1207046) Functionality
The carbamate group is a versatile functional unit, participating in a wide array of chemical transformations. Its reactivity is influenced by the nature of the substituents on both the nitrogen and oxygen atoms. In the case of this compound, the presence of both allyl and benzyl groups on the nitrogen atom opens up unique avenues for reactivity, including decarboxylative processes, rearrangements, C-H functionalization, and various cleavage strategies.
Decarboxylative Reactions and Carbonylation Applications
Decarboxylative reactions of carbamates are valuable transformations in organic synthesis, often proceeding with the extrusion of carbon dioxide to form new carbon-carbon or carbon-heteroatom bonds. Allylic carbamates, in particular, are known to undergo palladium-catalyzed decarboxylation to generate π-allyl palladium complexes. These reactive intermediates can then be trapped by nucleophiles in allylic amination reactions. While typically applied to N-monosubstituted or specific tertiary carbamates, this pathway highlights the potential reactivity of the allyl group in this compound. thieme-connect.com
Transition metal-catalyzed decarboxylative carbonylation represents another significant transformation. Recent methodologies have demonstrated the ability to convert benzyl carbamates into amides by employing a palladium catalyst and a source of carbon monoxide. researchgate.net This process involves an "oxygen deletion" strategy, effectively inserting CO to form a new amide bond. This suggests that under appropriate catalytic conditions, the benzyl group of this compound could potentially be carbonylated.
A summary of relevant decarboxylative and carbonylation reactions is presented below:
| Reaction Type | Substrate Type | Catalyst/Reagents | Product Type |
| Decarboxylative Allylic Amination | Allylic Carbamates | Pd(0) or Ru(II) | Allylic Amines |
| Decarboxylative Carbonylation | Benzyl Carbamates | Pd catalyst, CO | Amides |
| Decarboxylative Amination | Aryl Carbamates | Nickel catalyst | Aromatic Amines |
N-Monosubstituted Carbamate Rearrangements
While this compound is an N,N-disubstituted carbamate, understanding rearrangements in related N-monosubstituted systems provides context for potential side reactions or alternative synthetic pathways. A notable example is the Ichikawa Allylcyanate rearrangement, which involves the dehydration of an allyl carbamate to form an allyl cyanate. chem-station.com This intermediate then undergoes a chem-station.comchem-station.com-sigmatropic rearrangement to yield an allyl isocyanate, which can be trapped by various nucleophiles. chem-station.comnih.govacs.org This reaction proceeds smoothly at low temperatures and allows for the stereoselective introduction of a nitrogen-containing functionality. chem-station.com
Another relevant transformation is the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral carbamates. Deprotonation of alkenyl carbamates can lead to a 1,2-carbamoyl migration to form α-hydroxy amides with a high degree of diastereoselectivity. nih.gov Although this specific rearrangement applies to alkenyl systems, it demonstrates the potential for carbamoyl (B1232498) group migration under basic conditions.
Key features of these rearrangements are summarized in the following table:
| Rearrangement | Starting Material | Key Intermediate | Product | Conditions |
| Ichikawa Allylcyanate Rearrangement | Allyl Carbamate | Allyl Cyanate | Allyl Isocyanate | Dehydration (e.g., PPh₃, CBr₄, Et₃N) |
| Asymmetric 1,2-Carbamoyl Rearrangement | Alkenyl Carbamate | Lithiated Carbamate | α-Hydroxy Amide | Strong base (e.g., sec-BuLi) |
C(sp³)-H Functionalization in N-Benzyl and N-Allyl Carbamate Systems
Direct functionalization of C(sp³)-H bonds is a powerful tool in organic synthesis for creating molecular complexity. The N-benzyl and N-allyl groups in this compound contain activated C(sp³)-H bonds (benzylic and allylic positions) that are susceptible to functionalization.
Research has shown that N-benzyl and N-allyl carbamates can undergo metal-free C-H functionalization with a variety of nucleophiles. This transformation can be promoted by an oxidant like trityl perchlorate (B79767) (Ph₃CClO₄) at ambient temperatures, demonstrating excellent functional group tolerance. This allows for the direct introduction of diverse substituents at the α-position to the nitrogen atom.
Furthermore, transition metal-catalyzed C-H functionalization provides another avenue for modifying these systems. For instance, nickel-catalyzed C(sp³)-H functionalization of benzyl nitriles has been developed for direct Michael addition to terminal vinyl ketones. While not a carbamate, this illustrates the reactivity of the benzylic C-H bond under nickel catalysis.
The table below outlines examples of C-H functionalization reactions applicable to N-benzyl and N-allyl systems.
| Functionalization Type | Substrate Moiety | Catalyst/Promoter | Reactant | Product |
| Metal-Free C-H Functionalization | N-Benzyl/N-Allyl Carbamate | Ph₃CClO₄ | Organoboranes, C-H compounds | α-Substituted Carbamate |
| Oxidative C-H Alkynylation/Alkenylation/Allylation | N-Carbamoyl 1,2-dihydroquinolines | TEMPO oxoammonium salt | Potassium trifluoroborates | α-Substituted 1,2-dihydroquinolines |
Cleavage Mechanisms in Related Benzyl Carbamate Derivatives
The benzyl and allyl groups are often employed as protecting groups for amines due to their distinct cleavage conditions, providing orthogonality in complex syntheses. masterorganicchemistry.com The cleavage of these groups from the carbamate nitrogen in this compound can be achieved through various mechanisms.
The N-benzyl group is commonly removed by catalytic hydrogenation (e.g., Pd/C, H₂). masterorganicchemistry.com Alternatively, strong acids can also effect its cleavage. masterorganicchemistry.com
The N-allyl group can be cleaved under milder, often metal-catalyzed, conditions. Transition metal complexes of palladium, ruthenium, and other metals can catalyze the deallylation. nih.gov One common strategy involves the isomerization of the allyl group to an enamide, followed by hydrolysis or oxidation. acs.org Another approach is a one-pot oxidative cleavage where the allyl group is hydroxylated and then cleaved by periodate. organic-chemistry.org Nucleophilic reagents, such as 2-mercaptoethanol, can also be used for the deprotection of allyl carbamates. organic-chemistry.org
The following table summarizes common cleavage methods for N-benzyl and N-allyl groups in carbamate systems.
| Protecting Group | Cleavage Method | Reagents | Key Features |
| N-Benzyl (Cbz) | Catalytic Hydrogenolysis | H₂, Pd/C | Mild, common for many functional groups |
| N-Benzyl (Cbz) | Acidolysis | Strong acid (e.g., HBr/AcOH) | Harsher conditions, substrate dependent |
| N-Allyl (Alloc) | Palladium-catalyzed | Pd(PPh₃)₄, nucleophile (e.g., dimedone) | Mild, selective |
| N-Allyl (Alloc) | Isomerization-Oxidation | Ru catalyst, then O₃ or OsO₄/NaIO₄ | Two-step or one-pot process |
| N-Allyl (Alloc) | Nucleophilic Cleavage | 2-Mercaptoethanol, base | Useful for sensitive substrates |
Applications in Complex Molecule Synthesis and As Organic Building Blocks
Role as a Versatile Building Block in Heterocycle Synthesis
The structural features of Benzyl (B1604629) allyl(2,2-dimethoxyethyl)carbamate make it an ideal starting material for the synthesis of various heterocyclic systems. The interplay between the nucleophilic nitrogen, the electrophilic masked aldehyde, and the reactive allyl group allows for a range of cyclization strategies to form diverse ring structures, which are prevalent in pharmaceuticals and natural products.
Precursor for Nitrogen-Containing Heterocycles (e.g., Tetrahydroisoquinolines, Imidazolidinones, Pyrrolidines, Piperazinones)
Benzyl allyl(2,2-dimethoxyethyl)carbamate serves as a key precursor for a variety of nitrogen-containing heterocycles. The 2,2-dimethoxyethyl moiety is a stable precursor to an aminoacetaldehyde, which can undergo intramolecular reactions. Under acidic conditions, this group can hydrolyze to form an aldehyde, which can then react with an internal nucleophile or participate in cyclization reactions such as the Pictet-Spengler reaction to form tetrahydroisoquinolines. researchgate.net The synthesis of 1-benzyl-tetrahydroisoquinolines, for instance, has been achieved through methods like Grignard reactions and lithiation strategies, showcasing the importance of benzyl-substituted nitrogen precursors in forming this structural class. researchgate.net
The carbamate's utility is explicitly noted in its transformation into downstream products, directly confirming its role in pyrrolidine (B122466) synthesis. molbase.com For example, it is a documented precursor for benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, a functionalized pyrrolidine derivative. molbase.com The synthesis of pyrrolidine alkaloids and their analogues often starts from chiral precursors like L-proline, but building blocks that allow for the construction of the pyrrolidine ring itself are also of significant interest. researchgate.net
Furthermore, the core structure is amenable to the synthesis of other heterocycles. While direct synthesis of piperazinones from this specific carbamate (B1207046) is not extensively detailed, the constituent parts are relevant to piperazinone synthesis. For example, piperazine (B1678402) derivatives are key intermediates in various synthetic routes, such as the synthesis of [¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine. The fundamental building blocks within this compound are consistent with those used to construct such heterocyclic systems.
Integration into Diketopiperazine and Spiro-Diketopiperazine Architectures
Diketopiperazines (DKPs) are cyclic dipeptides that represent a privileged scaffold in many biologically active natural products. nih.gov The synthesis of complex and unsymmetrically substituted DKPs often requires versatile building blocks that can be sequentially functionalized. researchgate.net this compound, with its protected amine and reactive functionalities, can be envisioned as a component in the synthesis of novel DKP analogues. After deprotection of the carbamate and modification of the side chains, the resulting amino acid derivative could be incorporated into a dipeptide precursor and subsequently cyclized to form the DKP ring.
The construction of more complex spiro-diketopiperazine frameworks has been accomplished through multi-step solid-phase synthesis. nih.govresearchgate.net These synthetic routes often rely on a key intermediate, such as a resin-bound cyclic α,α-disubstituted α-amino ester, which is then elaborated. nih.govresearchgate.net A molecule like this compound could be modified and used to introduce specific side-chain complexity onto the core amino ester before its cyclization to form the spiro-heterocyclic system.
Utility in the Construction of Diverse Organic Compounds and Structurally Complex Molecules
The utility of this compound extends to its role as a precursor for a variety of structurally diverse and complex molecules. Its documented downstream products highlight its versatility in creating intricate molecular frameworks. molbase.com
Below is a table of known molecules synthesized from this compound, demonstrating its application as a foundational building block.
| Downstream Product | CAS Number | Molecular Formula | Structural Class |
| Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | 903131-77-7 | C₁₄H₁₈N₂O₂ | Bicyclic Diamine Derivative |
| tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | 903131-79-9 | C₁₁H₂₀N₂O₂ | Bicyclic Diamine Derivative |
| Benzyl allyl[(2E)-2-(hydroxyimino)ethyl]carbamate | Not Available | C₁₃H₁₆N₂O₃ | Oximino Carbamate |
| Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate | 903131-74-4 | C₁₃H₁₈N₂O₃ | Substituted Pyrrolidine |
This data is compiled from publicly available chemical supplier information. molbase.com
The synthesis of the bicyclic diazabicyclo[3.2.0]heptane core, for example, illustrates the capacity of this carbamate to participate in reactions that form multiple rings and establish specific stereochemical relationships, leading to complex, three-dimensional structures.
Strategic Integration into Multi-Step Organic Syntheses
Beyond its direct use in forming heterocyclic cores, this compound is a valuable component in longer, multi-step synthetic sequences where its different functional groups can be manipulated sequentially.
Participation in Cascade Reactions and Tandem Synthetic Strategies
Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, are a powerful tool for rapidly building molecular complexity. The functional groups within this compound are well-suited for initiating such cascades. For instance, the acid-catalyzed hydrolysis of the dimethoxyethyl group to an aldehyde can generate an iminium ion intermediate. This reactive species can be trapped intramolecularly by the allyl group in a tandem cyclization process. Brønsted acid-catalyzed carbocyclization cascades have been reported to synthesize fused heterocycles, including piperidines, through the coupling of an alkyne, an iminium ion, and an arene. nih.gov This highlights the potential for the iminium ion derived from the subject compound to engage in similar complex cyclizations.
Furthermore, the allyl group can participate in palladium-catalyzed cascade reactions. Research has shown that related N-allyl sulfonamides can react with benzyl halides in the presence of a palladium catalyst to afford dihydropyrroles through a cascade cyclization-coupling process. researchgate.net This precedent suggests that this compound could undergo analogous transformations, where an initial oxidative addition of palladium to an aryl or benzyl halide is followed by insertion of the allyl group and subsequent intramolecular cyclization.
Function as a Protecting Group in Amine Functionalization
The benzyl carbamate (Cbz or Z) group is one of the most classical and widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. researchgate.net In this compound, the Cbz group serves to mask the reactivity of the nitrogen atom, rendering it non-nucleophilic and stable to a wide range of reaction conditions. This allows for selective chemical transformations to be performed on other parts of the molecule, such as the allyl or dimethoxyethyl groups.
The Cbz group is known for its stability and can be removed under specific, mild conditions, which imparts orthogonality in a multi-step synthesis. The primary method for Cbz deprotection is catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), which cleaves the benzylic C-O bond to release the free amine, carbon dioxide, and toluene. This deprotection strategy is clean and efficient. Alternative methods for removing benzyl-type protecting groups exist, providing flexibility in synthetic design. mdpi.com This protective function is crucial when using the molecule as a building block, allowing for the controlled and sequential unmasking of reactive sites as needed for further functionalization. researchgate.net
Mechanistic Insights and Theoretical Studies
Elucidation of Reaction Mechanisms for Carbamate (B1207046) Transformations
The transformation of carbamates is a cornerstone of synthetic organic chemistry, involving a variety of reaction pathways and intermediates. Understanding these mechanisms is crucial for controlling reaction outcomes and designing novel synthetic routes.
The hydrolysis of carbamates, particularly aryl carbamates, is often base-catalyzed and can proceed through an elimination-addition pathway. rsc.org Evidence suggests that for many carbamates, the reaction involves an E1cB (Elimination Unimolecular Conjugate Base) mechanism, which leads to the formation of a transient isocyanate intermediate. rsc.org This process is particularly relevant for monosubstituted carbamates. In the context of Benzyl (B1604629) allyl(2,2-dimethoxyethyl)carbamate, a similar tandem process could be envisioned under specific conditions.
The mechanism would likely involve the deprotonation of the carbamate nitrogen, followed by the elimination of the benzyloxy group to form an allyl(2,2-dimethoxyethyl)isocyanate intermediate. This highly reactive isocyanate could then be trapped by a nucleophile present in the reaction mixture. The rate of such an elimination process is sensitive to the nature of the leaving group. rsc.org For related carbamates, it has been shown that a change in mechanism from E1cB to a direct BAC2 (Bimolecular Acyl Substitution) attack by a hydroxide (B78521) ion can occur with poorer leaving groups. rsc.org
Recent studies on the gas-phase dissociation of carbamate anions derived from CO2 capture solvents also highlight the formation of isocyanate intermediates. For instance, 2-hydroxyethylcarbamate has been shown to undergo collision-induced dissociation via a stepwise loss of water and carbon monoxide, proceeding through a 2-isocyanatoethanolate intermediate. nih.gov This supports the general prevalence of isocyanate-forming elimination pathways in carbamate chemistry.
The carbamate group is instrumental in directing the stereochemical outcome of many organic reactions. The synthesis of chiral carbamates with high diastereoselectivity is a significant area of research, enabling access to valuable, optically active molecules. researchgate.net
One effective strategy involves the stereodivergent synthesis from a single starting material, allowing access to different stereoisomers by carefully choosing reaction conditions. For example, both cis and trans carbamates can be prepared from a single oxirane substrate with high stereoselectivity by judiciously combining in-situ generated organic carbonates with amine reagents. researchgate.netnih.gov The key to achieving high diastereoselectivity for trans products in these systems is the trapping of an in-situ formed trans-configured oligo/polycarbonate intermediate. researchgate.netnih.gov
In syntheses involving a molecule like Benzyl allyl(2,2-dimethoxyethyl)carbamate, if a chiral center were present in the 2,2-dimethoxyethyl or allyl group, the carbamate functionality could play a crucial role in diastereoselective transformations. For instance, the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates provides α-hydroxy amides with excellent diastereoselectivity. nih.gov This high degree of stereocontrol is attributed to the specific orientation of the carbamate functionality relative to the chiral ring system. nih.gov Furthermore, new chiral nosyloxycarbamates have been developed as electrophilic aminating reagents that can react with olefins to produce diastereomeric allylic carbamates or aziridines, with the product ratio being controlled by the choice of reagents. researchgate.net
Carbamate chemistry often involves fleeting, high-energy reactive intermediates that dictate the course of the reaction. libretexts.org Among these, iminium ions and ammonium (B1175870) ylides are of particular importance.
Iminium Ions: These cations, characterized by the general structure [R2C=NR2]+, are potent electrophiles. wikipedia.org They can be generated from carbamate precursors under various conditions. For example, cyclic enecarbamates have been established as convenient precursors for α,β-unsaturated N-acyl iminium ions, which are versatile intermediates in the synthesis of nitrogen-containing compounds. acs.org These ions readily participate in reactions with nucleophiles and in cycloadditions. acs.org For a complex molecule such as this compound, oxidation or reaction with a strong electrophile could potentially lead to the formation of an iminium ion intermediate, opening pathways for C-C or C-Nu bond formation at the carbon adjacent to the nitrogen.
Ammonium Ylides: An ammonium ylide is a zwitterionic species with a carbanion adjacent to a positively charged ammonium nitrogen. researchgate.net These intermediates are highly valuable in synthesis for forming C-C bonds. nih.gov They can be generated from the corresponding quaternary ammonium salts by deprotonation. While not directly formed from the carbamate itself, synthetic routes involving precursors to this compound could involve tertiary amines that are susceptible to ylide formation. Ammonium ylides are known to participate in rearrangements (like the Stevens rearrangement) and reactions with aldehydes to form epoxides, often with high diastereoselectivity. nih.govrsc.orgidexlab.com The reactivity and stability of ammonium ylides are balanced, making them useful synthons that are nucleophilic enough to react but possess a good leaving group (the tertiary amine). nih.gov
Computational and Spectroscopic Approaches to Understanding Structure and Reactivity
To gain a deeper understanding of the structure, stability, and reaction pathways of carbamates, researchers employ a combination of computational modeling and advanced spectroscopic techniques.
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the properties of carbamate molecules. nih.gov These calculations can elucidate molecular stability, conformational preferences, electronic structure, and reactivity trends. semanticscholar.orgresearchgate.net
For this compound, theoretical calculations could predict several key features:
Molecular Stability: Calculations can determine the relative energies of different conformers. The carbamate functional group can exist in cis and trans conformations due to the partial double bond character of the C-N bond. chemrxiv.orgnih.gov DFT studies have shown that for some carbamates, unlike peptides, cis configurations can be energetically stable. nih.govchemrxiv.org
Electronic Structure: The distribution of electron density and molecular orbitals can be calculated. The carbamate moiety is stabilized by resonance, with delocalization of the nitrogen lone pair into the carbonyl group. nih.govacs.org This delocalization affects the bond lengths and rotational barriers. Computational models can quantify the partial double bond character of the C-N bond and predict atomic charges, which helps in understanding the molecule's reactivity towards electrophiles and nucleophiles. nih.gov
Reactivity: Theoretical models can map out reaction pathways and calculate activation energies for transformations, such as the elimination reactions discussed previously. This can help predict the feasibility of a proposed mechanism and understand how substituents influence reaction rates. mdpi.com
| Property | Calculated Value | Significance |
|---|---|---|
| C-N Rotational Barrier | ~15-18 kcal/mol | Indicates significant double bond character, leading to planar geometry and potential for stable rotamers (cis/trans). nih.gov |
| Dipole Moment | ~2.5 - 3.5 D | Reflects the polar nature of the carbamate group, influencing solubility and intermolecular interactions. |
| Charge on Carbonyl Carbon | +0.5 to +0.7 e | Highlights the electrophilic nature of this carbon, making it susceptible to nucleophilic attack. semanticscholar.org |
| Charge on Carbonyl Oxygen | -0.5 to -0.6 e | Indicates a primary site for hydrogen bonding and coordination to Lewis acids. |
Experimental confirmation of theoretical models and reaction mechanisms relies heavily on spectroscopic methods. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable.
NMR Spectroscopy: In-situ NMR is a powerful tool for observing reactions as they happen, allowing for the detection of transient intermediates and the measurement of reaction kinetics. rsc.org For reactions involving this compound, 1H and 13C NMR would be crucial for characterizing the final products and confirming their stereochemistry. Temperature-dependent NMR studies can also provide information on conformational dynamics, such as the interconversion between cis and trans rotamers. chemrxiv.org
IR and VCD Spectroscopy: Infrared spectroscopy is sensitive to the vibrational modes of functional groups. The strong carbonyl (C=O) stretch of the carbamate group is a characteristic feature. mdpi.com Combining IR with Vibrational Circular Dichroism (VCD) spectroscopy for chiral molecules allows for the detailed study of conformations in solution. nih.govchemrxiv.org By comparing experimental spectra with those simulated from DFT calculations, researchers can validate the computed structures and their relative populations. nih.gov
Mass Spectrometry: MS is used to determine the molecular weight of products and intermediates. Tandem MS (MS/MS) experiments can be designed to probe the fragmentation pathways of ions, providing structural information and mechanistic insights, as demonstrated in the study of carbamate anion dissociation. nih.gov
| Spectroscopic Technique | Group | Expected Signal |
|---|---|---|
| 1H NMR (in CDCl3) | Aromatic (Benzyl) | ~7.2-7.4 ppm (multiplet) |
| CH2 (Benzyl) | ~5.1 ppm (singlet) | |
| Vinyl (Allyl) | ~5.2-6.0 ppm (multiplets) | |
| OCH3 (Dimethoxyethyl) | ~3.3 ppm (singlet) | |
| 13C NMR (in CDCl3) | C=O (Carbamate) | ~155-157 ppm |
| Aromatic (Benzyl) | ~127-137 ppm | |
| OCH3 (Dimethoxyethyl) | ~54 ppm | |
| FT-IR | C=O Stretch | ~1690-1710 cm-1 (strong) |
Future Research Directions and Unexplored Avenues
Expansion of Synthetic Scope and Development of Novel Methodologies for the Compound
The current synthetic routes to Benzyl (B1604629) allyl(2,2-dimethoxyethyl)carbamate and related structures can be significantly expanded. Future research could focus on the development of more efficient and sustainable synthetic methodologies.
Key Research Areas:
Catalytic Approaches: Exploration of transition-metal-catalyzed reactions for the formation of the carbamate (B1207046) linkage could offer milder reaction conditions and improved yields compared to traditional methods.
Flow Chemistry: The application of continuous flow technologies for the synthesis of Benzyl allyl(2,2-dimethoxyethyl)carbamate could enable better control over reaction parameters, leading to higher purity and scalability.
Biocatalysis: Investigating the use of enzymes for the synthesis could provide a highly selective and environmentally friendly alternative.
A comparative table of potential synthetic methodologies is presented below.
| Methodology | Potential Advantages | Research Focus |
| Transition-Metal Catalysis | Milder conditions, higher yields, functional group tolerance. | Screening of various metal catalysts and ligands. |
| Flow Chemistry | Enhanced safety, scalability, improved process control. | Optimization of reactor design and reaction conditions. |
| Biocatalysis | High selectivity, green chemistry principles. | Identification and engineering of suitable enzymes. |
Investigation of Undiscovered Reactivity Patterns and Unique Transformations
The unique combination of the allyl, benzyl, and dimethoxyethyl groups in this compound suggests a rich and largely unexplored reactivity profile.
Potential Transformations to Investigate:
Allyl Group Functionalization: The reactivity of the allyl group can be harnessed in various transformations, including metathesis, dihydroxylation, and epoxidation, to introduce new functional groups.
Benzylic Functionalization: The benzyl group offers opportunities for modifications through reactions such as benzylic bromination followed by nucleophilic substitution. ukzn.ac.za
Intramolecular Reactions: The proximity of the different functional groups may facilitate novel intramolecular cyclization reactions, leading to the formation of complex heterocyclic structures. The carbamate functionality can activate and stabilize adjacent carbanions, which are valuable intermediates in organic synthesis. ukzn.ac.za
Development of Asymmetric Synthesis Applications Leveraging the Compound's Structure
The chiral potential of molecules derived from this compound is a significant area for future exploration. The development of stereodivergent synthesis methods is a promising avenue. nih.gov
Strategies for Asymmetric Applications:
Chiral Auxiliaries: The carbamate nitrogen could be functionalized with a chiral auxiliary to direct stereoselective transformations on the allyl or dimethoxyethyl moieties.
Asymmetric Catalysis: The development of catalytic asymmetric reactions where this compound or its derivatives act as substrates could lead to the synthesis of enantioenriched products. Transition-metal-catalyzed asymmetric allylic alkylation is a well-established method that could be applied. nih.gov
Organocatalysis: The use of small organic molecules as catalysts for the enantioselective functionalization of the compound could offer a metal-free approach to chiral molecules.
Advanced Computational Modeling for Predictive Reactivity and Conformational Analysis
Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level.
Areas for Computational Investigation:
Conformational Analysis: Determining the preferred conformations of the molecule is crucial for understanding its reactivity and designing stereoselective reactions.
Reaction Mechanism Studies: Density Functional Theory (DFT) and other computational methods can be employed to elucidate the mechanisms of potential new reactions and to predict their feasibility and selectivity. researchgate.netscirp.org
Predictive Modeling of Properties: Computational models can be used to predict various physicochemical properties of the compound and its derivatives, aiding in the design of molecules with specific characteristics.
The table below outlines potential computational methods and their applications.
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanism analysis, transition state searching. | Understanding of reaction pathways and energy barriers. researchgate.netscirp.org |
| Molecular Dynamics (MD) | Conformational sampling, solvent effects. | Identification of stable conformers and their populations. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or physical properties. | Design of new derivatives with desired properties. |
Q & A
Q. What are the recommended synthetic routes for benzyl allyl(2,2-dimethoxyethyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via photochemical benzannulation reactions using ynamides and diazo ketones under controlled temperatures (e.g., 0°C for precursor activation). Key steps include hydrolysis, solvent selection (e.g., THF), and purification via column chromatography to achieve ~75% yield . For multicomponent reactions, Mannich-type protocols using boron enolates derived from diazo esters and 9-BBN are effective. Optimization involves adjusting stoichiometry, protecting groups (e.g., Cbz, Alloc), and monitoring via GC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Structural confirmation requires nuclear magnetic resonance (NMR; ¹H and ¹³C) to identify carbamate linkages and allyl/dimethoxyethyl groups. Mass spectrometry (MS) validates molecular weight (e.g., 432.6 g/mol for related carbamates ). Purity is assessed via HPLC with UV detection or TLC using silica gel. Cross-reference with PubChem-derived InChI keys and SMILES strings ensures accuracy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity of this carbamate derivative?
- Methodological Answer : SAR studies should systematically modify substituents (e.g., allyl, dimethoxyethyl groups) and evaluate inhibitory potency against target enzymes (e.g., cholinesterases). Use receptor-dependent docking simulations (e.g., PDB:1N37 for DNA interactions ) and in vitro assays (IC50 measurements). For example, introducing electron-withdrawing groups on the benzene ring improved selectivity indices in analogous carbamates . Validate hypotheses using comparative QSAR models and in vivo efficacy testing .
Q. What strategies mitigate instability of this compound under varying experimental conditions?
- Methodological Answer : Stability is pH- and temperature-dependent. Store the compound in dry, airtight containers at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to bases (e.g., NaOCH₃) or oxidizing agents. For reactions in aqueous media, use buffered solutions (pH 4–7) and monitor degradation via LC-MS. Stability data for related carbamates under extreme pH (>12) and heat (100°C) suggest rapid decomposition, necessitating real-time stability-indicating assays .
Q. How can researchers resolve contradictory data in inhibitory potency across carbamate derivatives?
- Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme source, incubation time). Standardize protocols using reference inhibitors (e.g., galanthamine for cholinesterase ). Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) and validate via orthogonal methods (e.g., isothermal titration calorimetry). Computational modeling (e.g., molecular dynamics simulations) can reconcile discrepancies by identifying off-target interactions or conformational flexibility .
Q. What mechanistic pathways govern the reactivity of this carbamate in photochemical or catalytic reactions?
- Methodological Answer : Photochemical benzannulation proceeds via [2+2] cycloaddition of ynamides and diazo ketones, followed by retro-Diels-Alder fragmentation. Catalytic pathways (e.g., Rh-catalyzed Mannich reactions) involve boron enolate intermediates. Mechanistic studies should employ isotopic labeling (e.g., ¹⁸O) and time-resolved spectroscopy to track intermediates. Density functional theory (DFT) calculations can elucidate transition states and regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
